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Compound of Interest

Compound Name: ML204 hydrochloride

Cat. No.: B609123

For researchers in pharmacology and drug development, the selective modulation of ion
channels is a critical area of study. The Transient Receptor Potential Canonical 4 (TRPC4)
channel, a non-selective cation channel, has emerged as a significant target due to its role in
various physiological processes, including smooth muscle contraction, synaptic transmission,
and endothelial permeability.[1][2] This guide provides an objective comparison of ML204
hydrochloride, a well-characterized TRPC4 inhibitor, with other available pharmacological
tools, supported by experimental data and detailed protocols.

Comparative Analysis of TRPC4 Inhibitors

The development of selective inhibitors is crucial for dissecting the specific functions of TRPC4
channels. While older compounds like SKF-96365 and 2-APB have been used, their lack of
specificity limits their utility.[1] More recent research has yielded several inhibitors with varying
potency and selectivity, summarized below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b609123?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://www.benchchem.com/product/b609123?utm_src=pdf-body
https://www.benchchem.com/product/b609123?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Key Selectivity

o Primary Potency on )
Inhibitor Assay Type Profile &
Target(s) TRPCA4 (ICs0)
Features
19-fold selective
against TRPCE6;
9-fold against
TRPCS5; no
ML204 TRPC4 /TRPC5  0.96 uM[2][3][4] Fluorescent Ca* significant
Influx activity at
TRPV1/3,
TRPAL, TRPMS.
[41[5][6]
Whole-Cell A well-validated
2.6 - 3.55 pM[4] _ o
78] Electrophysiolog  tool Tor in vitro
y studies.[1][4]
Extremely
potent; orders of
magnitude more
potent than
Picol145 (HC- TRPC1/TRPC4 Fluorescent Ca2+  ML204.[10] No
0.349 nM[9]
070) /| TRPC5 Influx effect on
TRPC3/6,
TRPV1/4,
TRPA1,
TRPM2/8.[9][11]
Potently inhibits
heteromeric
Whole-Cell TRPC1/C4
3.1 pM[12][13] Electrophysiolog channels (ICso =
y 33 pM).[11]
Suitable for in
vivo studies.[11]
© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21795696/
https://file.medchemexpress.com/batch_PDF/HY-12949A/ML204-hydrochloride-DataSheet-MedChemExpress.pdf
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://www.tocris.com/products/ml-204_4732
https://www.medchemexpress.com/ML204.html
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://dcchemicals.com/product_show-ml204hydrochloride.html?datasheet=datasheet
https://www.benchchem.com/pdf/Comparative_Analysis_of_ML204_s_Inhibitory_Activity_on_TRPC4_Channels.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://www.medchemexpress.com/Pico145.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5626370/
https://www.medchemexpress.com/Pico145.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6025525/
https://www.researchgate.net/publication/372963763_Pico145_inhibits_TRPC4-mediated_mICAT_and_postprandial_small_intestinal_motility
https://www.researchgate.net/publication/374777026_Pico145_inhibits_TRPC4-mediated_mI_CAT_and_postprandial_small_intestinal_motility
https://pmc.ncbi.nlm.nih.gov/articles/PMC6025525/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6025525/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Less potent than
ML204. Crosses

the blood-brain
Fluorescent Caz+

M084 TRPC4 / TRPC5 3.7-10.3 uM[14] / Membrane
Potential

barrier and
shows
antidepressant/a
nxiolytic effects

in mice.[14]

Weak inhibitor of
TRPC4 but
Whole-Cell useful for
AC1903 TRPCS>> 100 uM[11] Electrophysiol disti ishi
> ectrophysiolo istinguishin
TRPCA4 H pny g g g
y between TRPC4
and TRPC5

activity.[11]

Mechanism of Action and Signaling

TRPC4 channels are activated downstream of G-protein coupled receptors (GPCRS),
specifically those linked to Gg/11 and Gi/o proteins.[15] Activation of these pathways leads to
the stimulation of phospholipase C (PLC), which initiates a cascade resulting in channel
opening and Caz* influx. ML204 exerts its effect by directly blocking the channel pore, an
action that is independent of the specific GPCR activation mechanism.[1][8] This direct mode of
action makes it a valuable tool for isolating the function of the channel itself.
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Caption: TRPC4 activation via GPCRs and inhibition by ML204.

Experimental Protocols

Accurate characterization of TRPC4 inhibitors relies on robust and reproducible experimental
methods. The two primary assays used are fluorescent calcium influx assays for high-
throughput screening and whole-cell patch-clamp electrophysiology for detailed biophysical

characterization.

Workflow for Inhibitor Characterization

The process of identifying and validating a TRPC4 inhibitor like ML204 typically follows a
standardized workflow, beginning with a broad screen and progressing to more detailed
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Caption: A typical experimental workflow for identifying TRPC4 inhibitors.

Fluorescent Calcium Influx Assay

This high-throughput method was used in the primary screen that identified ML204.[2][4] It
measures changes in intracellular calcium ([Ca?*]i) following channel activation.

e Principle: HEK293 cells stably co-expressing TRPC4 and a relevant GPCR (e.g., the p-
opioid receptor) are loaded with a calcium-sensitive dye like Fluo-4 AM.[4] GPCR activation
by an agonist (e.g., DAMGO) opens TRPC4 channels, leading to Ca?* influx and an increase
in fluorescence.[1][4] An inhibitor's potency is measured by its ability to reduce this signal.

e Protocol:

o Cell Plating: Seed HEK293 cells co-expressing TRPC4[3 and the p-opioid receptor into
384-well black-walled, clear-bottom plates and culture overnight.[4]

o Dye Loading: Wash cells with a physiological buffer (e.g., HBSS with 20 mM HEPES).
Load the cells with Fluo-4 AM dye, often in the presence of probenecid to prevent dye
extrusion, for approximately 1 hour at 37°C.[16]

o Compound Addition: Wash the cells to remove excess dye and add the test compounds
(like ML204) at various concentrations.

o Signal Measurement: Place the plate into a fluorescence imaging plate reader (e.g.,
FLIPR or FDSS).[4] Establish a baseline fluorescence reading.

o Activation: Add a stimulating agonist, such as 300 nM DAMGO, to activate the p-opioid
receptors and subsequently the TRPC4 channels.[1][4]

o Data Analysis: Monitor the change in fluorescence intensity over time. The inhibitory effect
is calculated relative to controls (no inhibitor). Plot concentration-response curves to
determine the 1Cso value.[4]

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel currents and provides
detailed information on the mechanism of inhibition.[17][18]
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 Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing
for control of the membrane voltage and direct measurement of the ionic current passing
through the channels.[19][20]

e Protocol:

o Cell Preparation: Use HEK293 cells expressing the TRPC4 channel of interest. Plate them
on glass coverslips for recording.[17]

o Solutions:

» External Solution (mM): Typically contains 140 NaCl, 5.4 KCl, 1.8 CaClz, 1 MgClz, 10
Glucose, and 15 HEPES, with pH adjusted to 7.4.[21]

» Internal (Pipette) Solution (mM): Formulated to mimic the intracellular environment. To
activate channels via the G-protein pathway without a receptor agonist, GTPyS (a non-
hydrolyzable GTP analog) can be included to constitutively activate G-proteins.[1][2]

o Recording:

» Obtain a whole-cell configuration by rupturing the cell membrane patch after forming a
gigaohm seal.[19]

» Hold the cell at a specific potential (e.g., 0 mV). Apply voltage ramps (e.g., -100 mV to
+120 mV) periodically to elicit TRPC4 currents.[1][4]

o Channel Activation: Activate TRPC4 currents by adding an agonist (e.g., 50 nM DAMGO)
to the external solution or by including GTPyS in the pipette solution.[1][4]

o Inhibitor Application: Once a stable current is established, perfuse the external solution
containing ML204 or another inhibitor at various concentrations.

o Data Analysis: Measure the current amplitude at specific positive and negative potentials
before, during, and after inhibitor application. Calculate the percentage of inhibition at
each concentration to generate a dose-response curve and determine the ICso.[1][4] The
reversibility of the block can be tested by a final washout step.[1]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.labome.com/method/Patch-Clamp-Protocol.html
https://www.moleculardevices.com/applications/patch-clamp-electrophysiology
https://www.mdpi.com/1422-0067/24/4/3350
https://www.ncbi.nlm.nih.gov/books/NBK92827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://www.labome.com/method/Patch-Clamp-Protocol.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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